molecular formula C11H19NO4 B13323059 Rel-tert-butyl (3R,6S)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Rel-tert-butyl (3R,6S)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Cat. No.: B13323059
M. Wt: 229.27 g/mol
InChI Key: LWROFLQCAATWMD-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-tert-butyl (3R,6S)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a chemical compound with a unique structure that includes a seven-membered azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (3R,6S)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsDetailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The exact methods can vary depending on the scale of production and the specific requirements of the industry .

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (3R,6S)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The azepine ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can lead to the formation of ketones or aldehydes, while reduction of the azepine ring can yield saturated cyclic compounds .

Scientific Research Applications

Rel-tert-butyl (3R,6S)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of rel-tert-butyl (3R,6S)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Rel-tert-butyl (3R,6S)-3-acetoxy-6-hydroxyazepane-1-carboxylate
  • Rel-tert-butyl (3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate

Uniqueness

Rel-tert-butyl (3R,6S)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is unique due to its specific combination of functional groups and its seven-membered azepine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl (3R,6S)-3,6-dihydroxy-2,3,6,7-tetrahydroazepine-1-carboxylate

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-8(13)4-5-9(14)7-12/h4-5,8-9,13-14H,6-7H2,1-3H3/t8-,9+

InChI Key

LWROFLQCAATWMD-DTORHVGOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C=C[C@H](C1)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C=CC(C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.